

Benzedrone Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Benzedrone hydrochloride	
Cat. No.:	B591229	Get Quote

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Introduction

Benzedrone hydrochloride (4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl) is a synthetic derivative of cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis). Structurally, it is an analog of mephedrone where the amino methyl group has been replaced with a benzyl group.[1] As a member of the substituted cathinone class, Benzedrone hydrochloride is presumed to have stimulant properties, though its physiological and toxicological effects are not well-documented in scientific literature. This technical guide provides an overview of its chemical properties, proposed analytical and synthetic methodologies, and its putative mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Benzedrone hydrochloride** is presented in Table 1.



Property	Value	Reference(s)
CAS Number	1797979-43-1	[1]
Molecular Formula	C17H19NO·HCl	[1]
Molecular Weight	289.8 g/mol	[1]
IUPAC Name	1-(4-methylphenyl)-2- [(phenylmethyl)amino]-1- propanone, monohydrochloride	[1]
Synonyms	4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl	[1]
Purity	≥98% (typical for reference standards)	[1]
Appearance	Crystalline solid	[2]
Solubility	DMF: 5 mg/mLDMSO: 5 mg/mLEthanol: 3 mg/mLMethanol: Not specifiedPBS (pH 7.2) (1:7): 0.13 mg/mL	[2]
Storage Temperature	-20°C	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Benzedrone hydrochloride** are not extensively published. The following methodologies are adapted from established procedures for structurally similar synthetic cathinones and related compounds.

Synthesis of Benzedrone Hydrochloride (Adapted Protocol)

The synthesis of **Benzedrone hydrochloride** can be approached via the α -bromination of 4-methylpropiophenone followed by nucleophilic substitution with benzylamine.



Materials:

- 4-methylpropiophenone
- Bromine
- Dichloromethane (DCM)
- Benzylamine
- Triethylamine (TEA)
- Diethyl ether
- Hydrochloric acid (ethanolic solution)
- Sodium bicarbonate (saturated solution)
- Magnesium sulfate (anhydrous)

Procedure:

- α-Bromination: Dissolve 4-methylpropiophenone in DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath. Slowly add a solution of bromine in DCM dropwise with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromo-4-methylpropiophenone.
- Nucleophilic Substitution: Dissolve the crude α-bromo-4-methylpropiophenone in diethyl ether. In a separate flask, prepare a solution of benzylamine and triethylamine in diethyl ether. Add the benzylamine solution dropwise to the α-bromo-4-methylpropiophenone solution at room temperature. Stir the reaction mixture overnight.



- Purification and Salt Formation: Filter the reaction mixture to remove the triethylamine
 hydrobromide salt. Wash the filtrate with water and brine. Dry the organic layer over
 anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the
 resulting crude Benzedrone freebase in a minimal amount of diethyl ether and cool in an ice
 bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring to
 precipitate Benzedrone hydrochloride.
- Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Benzedrone hydrochloride as a crystalline solid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted Protocol)

This protocol is adapted from validated methods for the analysis of synthetic cathinones in forensic samples.[3][4]

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization
 (EI) source.
- Capillary column suitable for amine analysis (e.g., HP-5MS or equivalent).

Sample Preparation:

- Prepare a stock solution of **Benzedrone hydrochloride** (1 mg/mL) in methanol.
- Create a series of calibration standards by serial dilution of the stock solution.
- For analysis of biological matrices, a liquid-liquid or solid-phase extraction procedure would be necessary, followed by derivatization (e.g., with pentafluoropropionic anhydride) to improve chromatographic performance.[4]

GC-MS Parameters:

• Injector Temperature: 250°C



· Injection Mode: Splitless

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

• Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

Ionization Energy: 70 eV

Scan Range: m/z 40-500

Data Analysis:

Identification of **Benzedrone hydrochloride** is based on its retention time and the comparison of its mass spectrum with a reference standard. Quantification is achieved by generating a calibration curve from the peak areas of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Adapted Protocol)

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthetic compounds.[5][6]

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-10 mg of **Benzedrone hydrochloride** in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
- Transfer the solution to an NMR tube.



NMR Experiments:

- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the proton signals.
- ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.
- 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, twodimensional NMR experiments can be performed to establish proton-proton and protoncarbon correlations.

Data Analysis:

The acquired spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to confirm the molecular structure of **Benzedrone hydrochloride**. The purity can be estimated by integrating the signals of the compound against those of a known internal standard.

Putative Signaling Pathway and Mechanism of Action

While specific pharmacological data for **Benzedrone hydrochloride** is scarce, its structural similarity to other synthetic cathinones suggests that it likely interacts with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Substituted cathinones can act as either inhibitors of these transporters (preventing neurotransmitter reuptake) or as releasing agents (promoting the reverse transport of neurotransmitters into the synapse).[9] The specific interaction profile determines the psychostimulant effects of the compound.

Experimental Protocol for Determining Monoamine Transporter Interaction



The following in vitro assay, adapted from studies on other cathinones, can be used to characterize the interaction of **Benzedrone hydrochloride** with DAT, NET, and SERT.[7]

Cell Culture and Transfection:

 Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

Uptake Inhibition Assay:

- Seed the transfected cells in 96-well plates.
- On the day of the experiment, replace the culture medium with a Krebs-HEPES buffer.
- Incubate the cells with varying concentrations of Benzedrone hydrochloride for a short period.
- Add a radiolabeled substrate specific for each transporter (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, [3H]serotonin for SERT).
- After a defined incubation time, wash the cells to remove excess radiolabeled substrate and lyse the cells.
- Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of substrate taken up by the cells.
- Calculate the concentration of **Benzedrone hydrochloride** that inhibits 50% of the substrate uptake (IC₅₀ value) by non-linear regression analysis.

Substrate Release Assay:

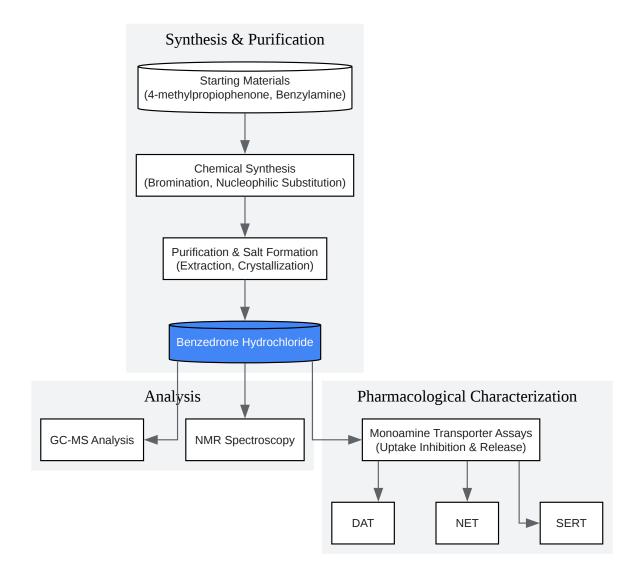
- Preload the transfected cells with the respective radiolabeled neurotransmitter.
- Wash the cells to remove the extracellular radiolabeled neurotransmitter.
- Incubate the cells with varying concentrations of Benzedrone hydrochloride.



- Measure the amount of radioactivity released from the cells into the supernatant.
- Determine the concentration of **Benzedrone hydrochloride** that elicits 50% of the maximum possible release (EC₅₀ value).

The results from these assays will determine whether **Benzedrone hydrochloride** acts as a reuptake inhibitor, a releasing agent, or has a mixed mechanism of action at each of the monoamine transporters, providing insight into its potential pharmacological profile.

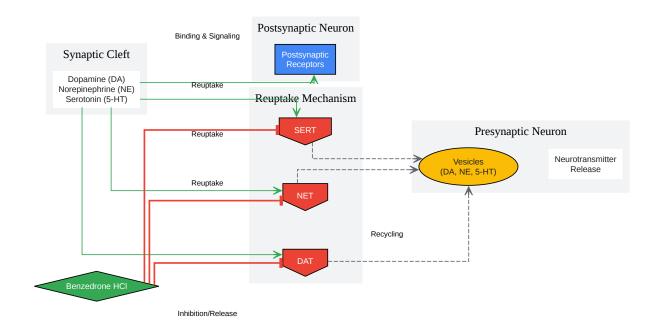
Visualizations





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Caption: Experimental workflow for the synthesis, analysis, and pharmacological characterization of Benzedrone HCl.



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Caption: Putative mechanism of action of Benzedrone HCl at the monoamine synapse.

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